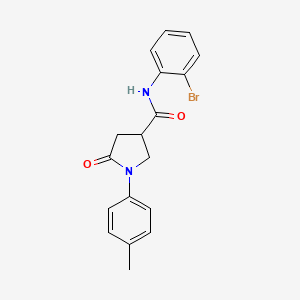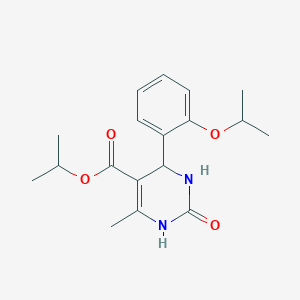
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile, also known as FNAN, is a chemical compound that has been extensively studied for its potential applications in scientific research. FNAN belongs to the class of acrylonitrile derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and ultimately induces apoptosis in cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been shown to bind to amyloid-beta aggregates, leading to their disaggregation and preventing their accumulation in the brain.
Biochemical and Physiological Effects:
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to exhibit potent anticancer activity in vitro and in vivo. It has also been shown to be highly selective towards cancer cells, with minimal toxicity towards normal cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been shown to disaggregate amyloid-beta aggregates, which may have potential therapeutic applications in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its relatively simple synthesis, which makes it easily accessible for laboratory experiments. Additionally, 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile exhibits potent anticancer activity and has shown promising results as a fluorescent probe for detecting amyloid-beta aggregates. However, one of the limitations of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile. One area of interest is the development of more potent derivatives of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile that exhibit improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile and its potential applications in the treatment of cancer and Alzheimer's disease. Finally, the use of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile as a fluorescent probe for detecting amyloid-beta aggregates may have potential applications in the diagnosis and monitoring of Alzheimer's disease.
Synthesemethoden
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile can be synthesized through a multistep process involving the reaction of 3-fluorobenzaldehyde with 2-nitrobenzaldehyde, followed by the addition of a cyano group to the resulting product. The final product is then purified using column chromatography. The synthesis of 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile is relatively simple and can be carried out in a laboratory setting with ease.
Wissenschaftliche Forschungsanwendungen
2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent anticancer activity against a range of cancer cell lines, including breast, lung, and colon cancer cells. 2-(3-fluorophenyl)-3-(2-nitrophenyl)acrylonitrile has also been studied for its potential use as a fluorescent probe for detecting amyloid-beta aggregates, which are associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-14-6-3-5-11(9-14)13(10-17)8-12-4-1-2-7-15(12)18(19)20/h1-9H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMJTXBJMTZYRV-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC(=CC=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3-fluorophenyl)-3-(2-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4941485.png)
![1-benzyl 2-[6-methyl-3-(4-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl] 1,2-pyrrolidinedicarboxylate](/img/structure/B4941490.png)

![1-(9H-fluoren-2-yl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]ethanone](/img/structure/B4941498.png)
![2-benzyl-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4941503.png)
![N-(2-nitrophenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4941511.png)
![N,N-diethyl-2-(1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B4941523.png)

![methyl 5-methyl-7-(2-pyridinyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4941534.png)
![1-{[2-(2-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-methoxyphenoxy)piperidine](/img/structure/B4941535.png)